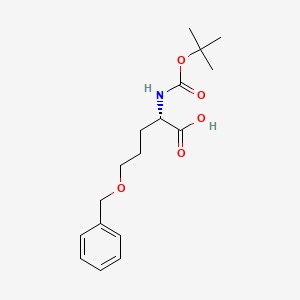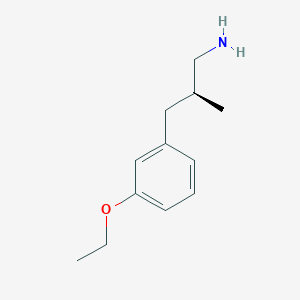
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid, also known as Boc-Lys(Boc)-OBzl, is an important chemical compound in the field of biochemistry and molecular biology. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes in the human body. Boc-Lys(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins.
Wirkmechanismus
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl acts as a protecting group for the lysine residue in peptide synthesis. It prevents unwanted reactions with other functional groups during peptide synthesis. This compound(Boc)-OBzl is cleaved by acid or base treatment to release the lysine residue.
Biochemical and Physiological Effects:
This compound(Boc)-OBzl has no direct biochemical or physiological effects. It is used as a building block for the synthesis of peptides and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in lab experiments are that it is a stable and easy-to-handle compound. It is also a common building block for the synthesis of peptides and proteins. The limitations of using this compound(Boc)-OBzl are that it is expensive and time-consuming to synthesize. It also requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the use of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl in scientific research. One direction is the development of new protecting groups for the lysine residue in peptide synthesis. Another direction is the synthesis of bioactive peptides using this compound(Boc)-OBzl as a building block. A third direction is the study of the structure and function of proteins and peptides using this compound(Boc)-OBzl as a tool.
Synthesemethoden
The synthesis of (S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl involves several steps. The first step is the protection of the amino group of lysine with tert-butoxycarbonyl (Boc) to form this compound(Boc)-OH. The second step is the protection of the carboxylic acid group of this compound(Boc)-OH with benzyl chloride to form this compound(Boc)-OBzl. The final step is the deprotection of the Boc and benzyl groups to obtain the final product, this compound-OH.
Wissenschaftliche Forschungsanwendungen
(S)-2-(tert-Butoxycarbonylamino)-5-benzyloxypentanoic acid(Boc)-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is used as a protecting group for the lysine residue in peptide synthesis. This compound(Boc)-OBzl is also used in the synthesis of bioactive peptides, such as antimicrobial peptides, neuropeptides, and enzyme inhibitors. This compound(Boc)-OBzl is an important tool for studying the structure and function of proteins and peptides.
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18-14(15(19)20)10-7-11-22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGDJMDQHCUBN-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCOCC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[1-(4-methylbenzenesulfonyl)propan-2-yl]carbamate](/img/structure/B2838240.png)


![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-nitrobenzamide](/img/structure/B2838245.png)
![5-ethyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838246.png)

![Methyl 3-[[2-cyanoethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate](/img/structure/B2838251.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2838252.png)
![N-(1-cyanocyclohexyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2838253.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2838254.png)
![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

